molecular formula C12H11N3 B1354935 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile CAS No. 56935-79-6

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1354935
CAS RN: 56935-79-6
M. Wt: 197.24 g/mol
InChI Key: BTXLPDNFEZIQBZ-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the empirical formula C13H13N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is 211.26 . The SMILES string representation of its structure is N#CC(C=C1)=CC=C1CN(C©=C2)N=C2C . Further structural properties such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability have been computed by DFT (Density Functional Theory) method .


Physical And Chemical Properties Analysis

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising cytotoxic activity against cancer cell lines. Specifically, it has been screened against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. The IC50 values range from 5.00 μM to 32.52 μM . Additionally, it shows inhibitory activity against key protein kinases, including the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), with an impressive IC50 of 5.18 μM against FGFR .

Catalysts and Sensors

The unique properties of 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile make it suitable for use as a catalyst or sensor. Researchers have explored its potential in catalytic systems based on nickel(II) complexes, where it contributes to ethylene oligomerization . Its role in such systems warrants further investigation.

Pharmaceutical Synthesis

As a building block, this compound can be employed in pharmaceutical synthesis. Its structural features offer opportunities for designing novel drug candidates or modifying existing ones. Researchers have already synthesized related derivatives, and their antibacterial activity is worth exploring .

Multidentate Ligands

The compound’s alkylation with poly(bromomethyl) has led to the synthesis of multidentate ligands, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene. These ligands find applications in coordination chemistry and may serve as ligands for metal complexes .

Biological and Pharmacological Studies

Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been extensively evaluated for their diverse biological properties. Beyond anticancer effects, they may act as cyclin-dependent kinase (CDK) inhibitors, glycogen synthase kinase (GSK) inhibitors, and dual src/Ab1 kinase inhibitors . Further studies can uncover additional pharmacological roles.

Other Potential Applications

While the above fields highlight key applications, researchers continue to explore novel uses for this compound. Its unique structure and reactivity may find relevance in other areas, such as materials science or organic synthesis.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXLPDNFEZIQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566846
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

CAS RN

56935-79-6
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56935-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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